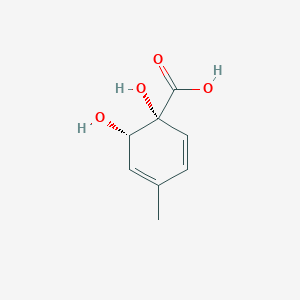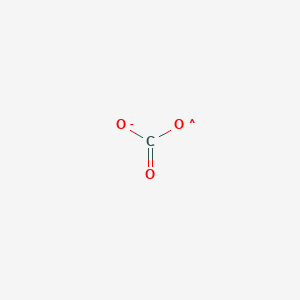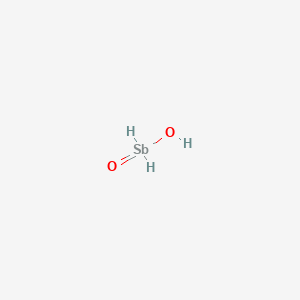
Stibinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stibinic acid is an antimony oxoacid.
Aplicaciones Científicas De Investigación
1. Environmental Impact and Treatment
Stibinic acid, like other pollutants, has been studied for its presence and behavior in environmental settings, particularly in relation to water treatment processes. Research has shown that certain compounds, including pharmaceuticals and personal care products, can be found in urban wastewater and may require advanced treatments like ozonation for their removal. This includes the investigation of compounds that exhibit low removal efficiencies in standard sewage treatment processes, necessitating additional treatment methods to reduce environmental release (Rosal et al., 2010).
2. Pharmaceutical Contaminants in Water
Studies have explored the occurrence of pharmaceutical contaminants, such as stibinic acid, in surface waters near sewage treatment plants. These investigations aim to understand the distribution and persistence of such pollutants, which are often not completely removed by standard sewage treatments. The findings highlight the need for enhanced treatment methods to address the presence of these compounds in aquatic environments (Metcalfe et al., 2003).
3. Genotoxicity and Toxicology
Research into the genotoxic effects of stibinic acid and related compounds has been a crucial area of study. This includes examining the potential carcinogenic properties of stibinic acid, as well as its impact on DNA integrity. Investigations utilizing assays like the plasmid DNA-nicking assay have been conducted to evaluate the genotoxic potential of various antimony compounds, including stibinic acid (Andrewes et al., 2004).
4. Advanced Oxidation Processes
The effectiveness of advanced oxidation processes, such as ozonation and UV treatment, in removing compounds like stibinic acid from water has been a significant research focus. These studies assess the kinetics of removal and transformation of these pollutants in aqueous solutions, contributing to the development of more efficient water treatment methods (Andreozzi et al., 2003).
5. Ecotoxicological Impact
The ecotoxicological impact of pharmaceuticals found in treated wastewaters, including stibinic acid, is another important area of research. These studies aim to understand the effects of such contaminants on various aquatic organisms and ecosystems. The results of these investigations provide insights into the potential environmental risks posed by these compounds (Ferrari et al., 2003).
6. Synthesis and Chemical Properties
Research into the synthesis and chemical properties of stibinic acid and related compounds has been conducted to better understand their behavior and potential applications. This includes studies on the formation of complex compounds and the investigation of their structural and functional properties (Sharma et al., 2006).
Propiedades
Fórmula molecular |
H3O2S |
|---|---|
Peso molecular |
156.78 g/mol |
Nombre IUPAC |
stibinic acid |
InChI |
InChI=1S/H2O.O.Sb.2H/h1H2;;;;/q;;+1;;/p-1 |
Clave InChI |
MWZAMPYHMUSARJ-UHFFFAOYSA-M |
SMILES |
O[SbH2]=O |
SMILES canónico |
O[SbH2]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






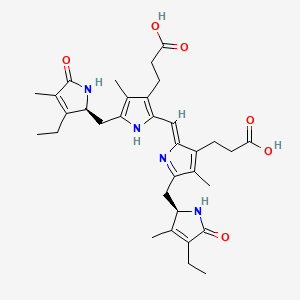
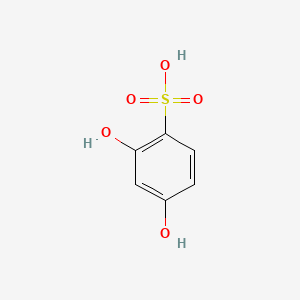

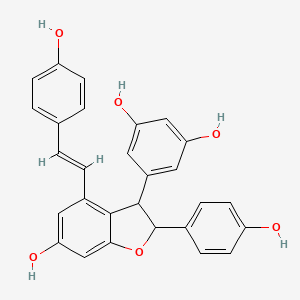
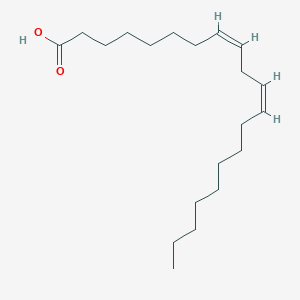
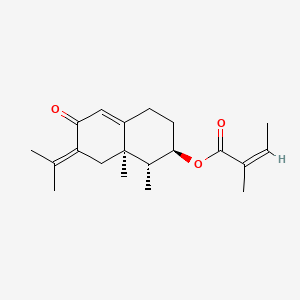

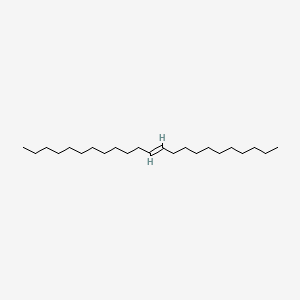
![4,6-dimethyl-N'-[(1E)-1-phenylethylidene]pyrimidine-2-carbohydrazide](/img/structure/B1239031.png)
